5-Nitro-2-(trifluoromethyl)phenol

Beschreibung

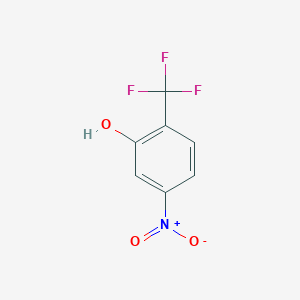

5-Nitro-2-(trifluoromethyl)phenol is a substituted phenolic compound characterized by a hydroxyl group (-OH) at position 1, a trifluoromethyl (-CF₃) group at position 2, and a nitro (-NO₂) group at position 5 on the benzene ring. Its molecular formula is C₇H₄F₃NO₃, with a molecular weight of 231.11 g/mol (estimated). The compound’s structure combines strong electron-withdrawing groups (NO₂ and CF₃), which influence its acidity, solubility, and reactivity.

Eigenschaften

IUPAC Name |

5-nitro-2-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)5-2-1-4(11(13)14)3-6(5)12/h1-3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYPOULSOMISHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(trifluoromethyl)phenol typically involves the nitration of 2-(trifluoromethyl)phenol. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Nitro-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The phenolic hydroxyl group (-OH) can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or other reducing agents like sodium borohydride (NaBH4).

Substitution: Acid chlorides or alkyl halides in the presence of a base for esterification or etherification reactions.

Major Products Formed:

Oxidation: Formation of dinitro derivatives.

Reduction: Formation of 5-amino-2-(trifluoromethyl)phenol.

Substitution: Formation of esters or ethers depending on the substituents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Nitro-2-(trifluoromethyl)phenol is used as an intermediate in the synthesis of various organic compounds. Its unique functional groups make it a valuable building block in organic synthesis .

Biology and Medicine: Research has explored the potential biological activities of compounds containing nitro and trifluoromethyl groups. These compounds are investigated for their antimicrobial, antifungal, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and pharmaceuticals. Its stability and reactivity make it suitable for various applications .

Wirkmechanismus

The mechanism of action of 5-Nitro-2-(trifluoromethyl)phenol is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These properties contribute to its potential biological activities, such as antimicrobial and anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below compares 5-Nitro-2-(trifluoromethyl)phenol with key analogs, highlighting substituent positions, molecular properties, and biological relevance:

Key Comparative Insights

Electronic and Steric Effects

- Nitro and Trifluoromethyl Groups: Both groups are electron-withdrawing, increasing the phenol’s acidity. In this compound, the NO₂ (para to CF₃) creates a strong electron-deficient ring, enhancing reactivity compared to TFM, where NO₂ and CF₃ are adjacent (positions 3 and 4) .

- Positional Isomerism: TFM’s substituents (CF₃ at 3, NO₂ at 4) result in different hydrogen-bonding and steric effects, influencing its biocide activity. The meta arrangement in this compound may reduce intermolecular interactions compared to TFM .

Physical Properties

- Melting Points: Fluorinated nitrophenols (e.g., 3-Fluoro-4-nitrophenol, mp 93–95°C) have lower melting points than trifluoromethyl analogs due to reduced molecular symmetry and weaker intermolecular forces .

- Lipophilicity: The CF₃ group in this compound increases lipophilicity compared to methyl or methoxy derivatives, enhancing membrane permeability .

Biologische Aktivität

5-Nitro-2-(trifluoromethyl)phenol is a compound that has garnered attention in various fields due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicine and industry, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a phenolic structure with both a nitro group and a trifluoromethyl group. The presence of these functional groups significantly influences its chemical reactivity and biological activity.

- Molecular Formula : C_7H_4F_3N_O_3

- Molecular Weight : 227.1 g/mol

The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate biological membranes more effectively, while the nitro group can undergo reduction to form reactive intermediates that interact with biological targets.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive species that may interact with cellular macromolecules, leading to antimicrobial or anticancer effects.

- Enhanced Lipophilicity : The trifluoromethyl group increases the compound's ability to cross lipid membranes, which is crucial for its bioactivity in various biological systems.

Antimicrobial Properties

Research indicates that compounds containing nitro and trifluoromethyl groups exhibit significant antimicrobial activity. Specifically, this compound has been explored for:

- Antibacterial Activity : Effective against a range of bacterial strains, potentially useful in developing new antibiotics.

- Antifungal Activity : Demonstrated efficacy against certain fungal pathogens, making it a candidate for antifungal drug development.

Anticancer Effects

Studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. Its mechanism may involve:

- Inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) .

- Targeting specific biochemical pathways associated with cancer cell proliferation and survival.

Research Findings

A summary of recent research findings related to the biological activity of this compound is presented in Table 1.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of this compound, researchers found it effective against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Testing

Another study investigated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent with fewer side effects compared to conventional therapies.

Applications in Industry

This compound is utilized in several industrial applications due to its biological activity:

- Agrochemicals : Employed in the development of pesticides and herbicides owing to its antimicrobial properties.

- Pharmaceuticals : Investigated as a building block for synthesizing new drugs targeting infectious diseases and cancer.

Q & A

Q. What are the established synthetic routes for 5-Nitro-2-(trifluoromethyl)phenol, and how can reaction conditions be optimized?

A common method involves nucleophilic substitution of halogenated precursors. For example, 1-chloro-4-nitro-2-trifluoromethylbenzene reacts with NaOH in ethanol under reflux for 24 hours, yielding 43% after column chromatography (petroleum ether/ethyl acetate) . Optimization may involve varying solvents (e.g., DMF for higher polarity), adjusting base concentration, or testing catalysts like phase-transfer agents. Prolonged heating or microwave-assisted synthesis could improve yield.

Q. What are the key physical and chemical properties of this compound?

While direct data is limited, analogous compounds (e.g., 4-nitro-3-(trifluoromethyl)phenol) exhibit a melting point of 76–79°C, molecular weight ~207.11 g/mol, and boiling point 135–138°C . The nitro (meta to -OH) and trifluoromethyl (ortho to -OH) groups confer strong electron-withdrawing effects, enhancing acidity compared to phenol. Solubility is likely higher in polar aprotic solvents (e.g., DMSO) .

Q. What safety protocols are recommended for handling this compound?

Use PPE (gloves, goggles, respirators) and ensure local exhaust ventilation. Combustion releases toxic gases (e.g., HF, NOx); dry powder or CO2 extinguishers are preferred. Avoid skin contact and store in cool, dry conditions away from oxidizers .

Advanced Research Questions

Q. How do the substituents influence the compound’s acidity, and how can this be experimentally validated?

The ortho-CF₃ and meta-NO₂ groups synergistically stabilize the phenoxide ion via inductive effects. Acidity (pKa) can be measured via potentiometric titration in aqueous-organic solvents (e.g., water-DMSO). Compare results with computational models (DFT calculations) to assess substituent contributions .

Q. What challenges arise during purification, and how can they be addressed?

Column chromatography (silica gel, 1:1 petroleum ether/ethyl acetate) is effective but may yield sub-50% recovery due to polar by-products . Alternative methods:

Q. How can contradictory literature data on reactivity or stability be resolved?

Discrepancies in yields or properties may stem from varying synthetic routes (e.g., nitro group introduction before/after CF₃). Validate via:

- Reproducing methods with standardized reagents.

- Cross-characterization using NMR (¹H/¹³C, 19F), IR (O-H stretch ~3300 cm⁻¹), and X-ray crystallography.

- Stability studies under thermal, oxidative, or photolytic conditions .

Q. What strategies enable selective functionalization of this compound for derivative synthesis?

- Nitro reduction: Catalytic hydrogenation (Pd/C, H₂) converts NO₂ to NH₂, enabling coupling reactions .

- Electrophilic substitution: The electron-deficient ring favors reactions at meta/para positions (e.g., sulfonation, halogenation).

- Protection/deprotection: Protect -OH with acetyl groups before functionalizing CF₃ or NO₂ sites .

Q. How can computational tools aid in predicting the compound’s behavior in complex reaction systems?

- Molecular docking: Study interactions with biological targets (e.g., enzymes) for potential pharmacological applications.

- Reactivity simulations: Use software like Gaussian or ORCA to model transition states in nucleophilic aromatic substitution.

- Solvent effects: COSMO-RS predicts solubility and partition coefficients for extraction optimization .

Methodological Notes

- Spectral characterization: Assign ¹H NMR peaks using the deshielding effects of NO₂ and CF₃. For example, the -OH proton may appear as a broad singlet at δ 10–12 ppm.

- Yield improvement: Screen microwave conditions (e.g., 100°C, 30 min) to reduce reaction time from 24 hours to <2 hours .

- Analytical validation: Use high-resolution MS to confirm molecular ion ([M-H]⁻ at m/z 206) and fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.